molecular formula C17H22Cl2F2N2O2 B2562864 2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride CAS No. 1421529-74-9

2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride

Cat. No.: B2562864
CAS No.: 1421529-74-9
M. Wt: 395.27
InChI Key: MZUYGOISBRNHDX-UHFFFAOYSA-N
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Description

2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step often involves the formation of the piperazine ring through a cyclization reaction.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Furan Ring: The furan ring is typically attached through a coupling reaction.

    Formation of the Ethanol Group: The ethanol group is introduced through a reduction reaction.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the furan ring to a tetrahydrofuran ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the difluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of other complex molecules.

    Biology: As a tool for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, including as a precursor to drugs targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride would depend on its specific molecular targets and pathways. Typically, compounds of this class interact with receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzylpiperazin-1-yl)-1-(furan-2-yl)ethanol
  • 2-(4-(2,5-Dichlorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol
  • 2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol

Uniqueness

The presence of the difluorobenzyl group in 2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride may confer unique properties, such as increased metabolic stability, enhanced binding affinity to specific targets, or improved pharmacokinetic profiles compared to similar compounds.

Properties

IUPAC Name

2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O2.2ClH/c18-14-3-4-15(19)13(10-14)11-20-5-7-21(8-6-20)12-16(22)17-2-1-9-23-17;;/h1-4,9-10,16,22H,5-8,11-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUYGOISBRNHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)F)F)CC(C3=CC=CO3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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